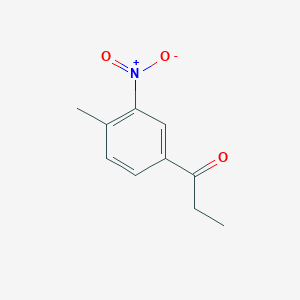
1-(4-Methyl-3-nitrophenyl)propan-1-one
Description
1-(4-Methyl-3-nitrophenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one backbone linked to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring are critical to its electronic and steric profile. Nitro groups are strongly electron-withdrawing, which may polarize the ketone moiety, enhancing reactivity in nucleophilic additions or reductions . Methyl groups, being electron-donating, could moderate this effect and influence solubility in nonpolar solvents . Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, though specific applications for this derivative require further study.
Properties
CAS No. |
50630-41-6 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
KNOXGRDXNIBXMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Synonyms |
1-(4-Methyl-3-nitrophenyl)propan-1-one; 4’-Methyl-3’-nitro-propiophenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Electronic Effects : The 3-nitro group in the target compound creates a meta-directing electronic environment, contrasting with para-substituted analogs (e.g., 4-nitrophenyl derivatives), which exhibit stronger resonance effects .
Spectroscopic and Crystallographic Characterization
- Spectroscopy : Analogous compounds (e.g., 3-(4-methoxyphenyl)-1-phenylpropan-1-one) are confirmed via IR (C=O stretch ~1700 cm⁻¹) and NMR (aryl protons at δ 6.5–8.0 ppm) . The target compound’s nitro group would likely show strong UV-Vis absorption ~300 nm .
- Crystallography : Structures like 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are resolved using SHELX software, indicating planar aromatic systems and ketone geometries . Similar methods would apply to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


